molecular formula C39H28BrClN6 B2471444 2-[5-(4-Bromophenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline CAS No. 361366-61-2

2-[5-(4-Bromophenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline

Cat. No. B2471444
CAS RN: 361366-61-2
M. Wt: 696.05
InChI Key: KTBHMCGGKGNVRY-UHFFFAOYSA-N
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Description

2-[5-(4-Bromophenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline is a useful research compound. Its molecular formula is C39H28BrClN6 and its molecular weight is 696.05. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • Studies on the synthesis and crystal structures of related heterocyclic compounds, employing techniques such as density functional theory (DFT), molecular electrostatic potential maps, and frontier molecular orbitals analysis, provide a foundation for understanding the chemical and physical properties of complex molecules (Şahin et al., 2011). Such methodologies are crucial for the development of new compounds with optimized features for various applications.

Reaction Mechanisms and Derivatives

  • The reaction mechanisms and structural studies of hydrazinoquinolines with trifluoromethyl-β-diketones, leading to various derivatives depending on the diketone substitution, highlight the versatility and reactivity of quinoline-based compounds (Singh et al., 1997). Understanding these mechanisms is essential for tailoring the synthesis of new derivatives with desired biological or physical properties.

Antibacterial and Antituberculosis Activities

  • The synthesis of 3-heteroarylthioquinoline derivatives and their in vitro antituberculosis and cytotoxicity studies reveal the potential of quinoline derivatives in developing new therapeutic agents. Some synthesized compounds exhibited significant activity against Mycobacterium tuberculosis, highlighting the role of structural analogs in drug discovery (Chitra et al., 2011).

Antiviral Activities

  • Research on 2,3-disubstitutedquinazolin-4(3H)-ones for their antiviral activity against viruses such as HIV and HSV indicates the therapeutic potential of quinazoline derivatives in treating viral infections (Selvam et al., 2010).

Synthesis of Fused Heterocyclic Compounds

  • The synthesis of new series of compounds, such as pyridine and fused pyridine derivatives, showcases the complex chemical reactions possible with heterocyclic compounds, leading to a wide range of potential applications in medicinal chemistry and materials science (Al-Issa, 2012).

properties

IUPAC Name

2-[5-(4-bromophenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H28BrClN6/c1-25-12-14-28(15-13-25)38-33(24-46(45-38)31-10-6-3-7-11-31)36-23-35(26-16-18-29(40)19-17-26)44-47(36)39-42-34-21-20-30(41)22-32(34)37(43-39)27-8-4-2-5-9-27/h2-22,24,36H,23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBHMCGGKGNVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3C4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6)C7=CC=C(C=C7)Br)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H28BrClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

696.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(4-Bromophenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline

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